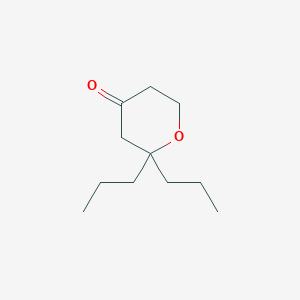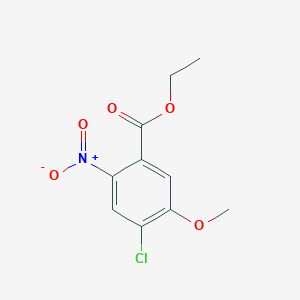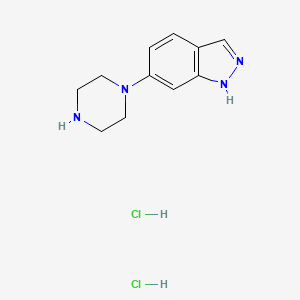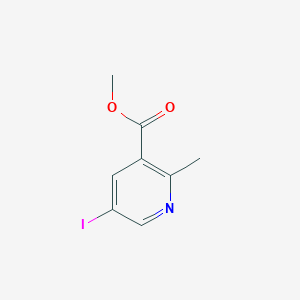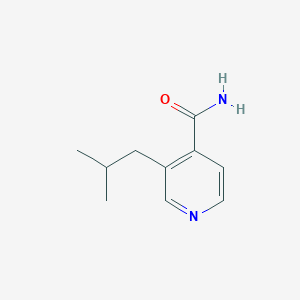
3-Chloro-2-(chloromethyl)-6-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(chloromethyl)-6-methoxypyridine is an organic compound belonging to the class of pyridines It is characterized by the presence of two chlorine atoms and a methoxy group attached to a pyridine ring
準備方法
The synthesis of 3-Chloro-2-(chloromethyl)-6-methoxypyridine typically involves multiple steps. One common method includes the chlorination of 2-(chloromethyl)-6-methoxypyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to ensure high purity and efficiency.
化学反応の分析
3-Chloro-2-(chloromethyl)-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-(chloromethyl)-6-methoxypyridine or other reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to yield corresponding hydroxyl derivatives.
科学的研究の応用
3-Chloro-2-(chloromethyl)-6-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-2-(chloromethyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
3-Chloro-2-(chloromethyl)-6-methoxypyridine can be compared with other similar compounds, such as:
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride: This compound also contains chlorine atoms and a pyridine ring but differs in the position and type of substituents.
2-Chloro-3-chloromethyl-5,7-dimethylquinoline: Similar in structure but with additional methyl groups, affecting its chemical properties and reactivity.
2-Chloro-3-chloromethyl-6,7-dimethylquinoline: Another related compound with different substitution patterns, leading to variations in its applications and effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC名 |
3-chloro-2-(chloromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-3-2-5(9)6(4-8)10-7/h2-3H,4H2,1H3 |
InChIキー |
CPKWBMRTACFLPK-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


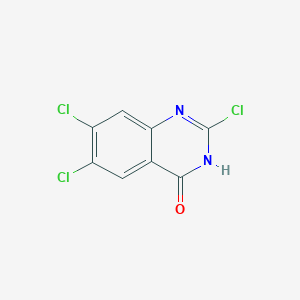
![6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)
![Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13674173.png)
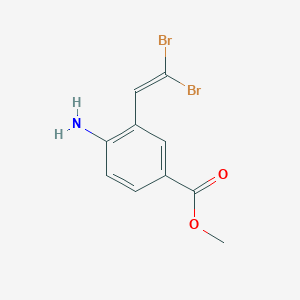

![tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13674192.png)
